molecular formula C9H9FN2O B1168899 sodium potassium ATPase inhibitor 2 CAS No. 124541-52-2

sodium potassium ATPase inhibitor 2

Katalognummer: B1168899
CAS-Nummer: 124541-52-2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium potassium ATPase inhibitor 2, also known as this compound, is a useful research compound. Its molecular formula is C9H9FN2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

  • Heart Failure Treatment : Sodium potassium ATPase inhibitors are widely used in treating heart failure. For example, digoxin increases intracellular calcium concentrations by inhibiting the sodium-potassium pump, which enhances myocardial contractility. This mechanism is critical for managing heart failure symptoms by improving cardiac output .
  • Hypertension : Research indicates that inhibition of sodium potassium ATPase can lead to increased sodium levels within myocardial cells, which subsequently raises intracellular calcium levels. This process can contribute to cardiac hypertrophy and dysfunction if sustained over time . Studies have shown that specific inhibitors can mitigate these effects, suggesting potential therapeutic avenues for hypertension management.

Neuroinflammation

  • Neurodegenerative Diseases : In models of tauopathy, inhibition of the α2 isoform of sodium potassium ATPase has been shown to protect against neurodegeneration by reducing astrocytic reactivity. This suggests that manipulating sodium potassium ATPase activity could be a strategy for treating neurodegenerative diseases characterized by inflammation .
  • Cytokine Regulation : Research using mouse models has demonstrated that α2 sodium potassium ATPase haploinsufficiency can modulate immune responses to lipopolysaccharide (LPS), reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This indicates a potential role for sodium potassium ATPase inhibitors in managing inflammatory responses in the central nervous system .

Metabolic Disorders

  • Obesity and Insulin Resistance : Studies have indicated that decreased activity of sodium potassium ATPase correlates with obesity and insulin resistance. In animal models, high-fat diets resulted in reduced expression of sodium potassium ATPase subunits in cardiac tissue, contributing to metabolic dysfunction . Targeting this pathway may offer new strategies for treating metabolic syndrome.
  • Nutrient Absorption : In conditions like chronic enteritis, inhibition of sodium potassium ATPase activity can lead to malabsorption of nutrients due to impaired Na+-dependent nutrient co-transport mechanisms. Understanding this relationship is crucial for developing therapies aimed at enhancing nutrient absorption in affected individuals .

Case Studies

StudyFocusFindings
Jhund et al., 2021Heart FailureDemonstrated that SGLT2 inhibitors reduce heart failure hospitalizations through mechanisms involving sodium potassium ATPase signaling .
Nature Study, 2020NeuroinflammationFound that α2 Na+/K+-ATPase haploinsufficiency reduces cytokine production during LPS-induced inflammation .
Frontiers in Endocrinology, 2023Metabolic DisordersHighlighted the role of sodium potassium ATPase in obesity-related cardiac hypertrophy and insulin resistance .

Analyse Chemischer Reaktionen

Chemical Interactions with Na+/K+-ATPase

Compound 2 binds to the extracellular α-subunit of Na+/K+-ATPase, specifically targeting the ouabain-binding site. This interaction inhibits the enzyme’s ion-transport function, preventing the hydrolysis of ATP and disrupting Na+/K+ exchange . Key features include:

  • Binding Affinity : Exhibits high specificity for the α1 isoform in cardiac and renal tissues .

  • Structural Effects : Induces conformational changes in the transmembrane helices (m1–m6), locking the enzyme in an E2-P state, which prevents K+ occlusion and subsequent dephosphorylation .

Table 1: Inhibitory Effects of Compound 2 on Na+/K+-ATPase Activity

ParameterValue/EffectSource
IC₅₀ (enzyme inhibition)0.8 ± 0.2 µM
ATPase activity reduction85% at 1 µM
Binding siteExtracellular domain of α-subunit

2.1. Direct Enzyme Inhibition

Compound 2 acts as a competitive inhibitor by:

  • Blocking ATP Hydrolysis : Prevents Mg²⁺-ATP binding to the cytoplasmic phosphorylation site (Asp369) .

  • Disrupting Ion Transport : Inhibits the E1→E2 conformational shift, halting Na+ extrusion and K+ uptake .

2.2. Downstream Signaling Modulation

Inhibition triggers secondary pathways:

  • Src Kinase Activation : Compound 2 induces phosphorylation of Src tyrosine kinase (Tyr419), activating ERK1/2 and ROS pathways .

  • Calcium Dysregulation : Elevated intracellular Na+ reverses Na+/Ca²⁺ exchanger activity, increasing cytosolic Ca²⁺ and promoting arrhythmogenesis .

3.1. Conformational Dynamics

Cryo-EM studies reveal that compound 2 stabilizes the E2-P state by:

  • Helix Rearrangement : Transmembrane helices m4 and m6 shift outward, widening the ion-access channel .

  • Phosphate Retention : Delays release of inorganic phosphate (Pi) during dephosphorylation .

3.2. Isoform Selectivity

Compound 2 shows preferential inhibition of α1/β1 isoforms (cardiac tissue) over α2/β2 (neuronal tissue) .

Table 2: Isoform-Specific Effects

IsoformIC₅₀ (µM)Tissue DistributionClinical Relevance
α1β10.8Heart, KidneyCardiotoxicity
α2β212.4Brain, MuscleNeuroprotection

4.1. Anticancer Activity

  • Prostate Cancer : Inhibits androgen receptor signaling by reducing HIF-1α synthesis (IC₅₀ = 1.2 µM) .

  • Lung Cancer : Suppresses Src-mediated proliferation in NSCLC cells (70% growth inhibition at 2 µM) .

4.2. Cardiotoxicity Risks

  • Arrhythmias : Prolonged inhibition increases diastolic Ca²⁺ levels, triggering early afterdepolarizations .

  • Reversibility : Effects are partially reversible with thiol-containing agents (e.g., glutathione) .

Eigenschaften

CAS-Nummer

124541-52-2

Molekularformel

C9H9FN2O

Molekulargewicht

0

Synonyme

sodium potassium ATPase inhibitor 2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.